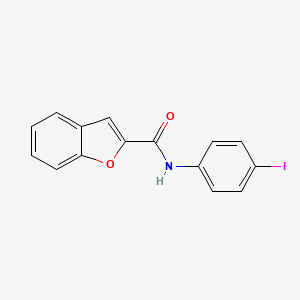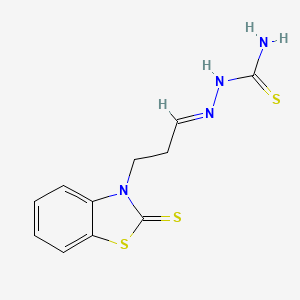
N-(4-iodophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-1-benzofuran-2-carboxamide, also known as IBF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. IBF is a benzofuran-based compound that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-1-benzofuran-2-carboxamide involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their inhibition has been shown to have therapeutic potential in various diseases. This compound has also been shown to inhibit the activity of other enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels, and is a critical step in cancer progression. Furthermore, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-iodophenyl)-1-benzofuran-2-carboxamide is its ability to selectively inhibit certain enzymes, making it a potential therapeutic agent with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound.
Orientations Futures
There are several future directions for research on N-(4-iodophenyl)-1-benzofuran-2-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Additionally, further studies are needed to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and other diseases. Moreover, more studies are needed to determine the safety and efficacy of this compound in vivo, and its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-1-benzofuran-2-carboxamide has been achieved through different methods, including the Suzuki coupling reaction and the palladium-catalyzed carbonylation reaction. In the Suzuki coupling reaction, 4-iodoaniline is coupled with 2-bromo-1-benzofuran, followed by the reaction with carbon monoxide and a palladium catalyst to yield this compound. Another method involves the reaction of 4-iodoaniline with 2-hydroxybenzaldehyde, followed by cyclization using phosphorous oxychloride to form this compound.
Applications De Recherche Scientifique
N-(4-iodophenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anticancer properties, with studies indicating that it can inhibit the growth of cancer cells in vitro. Furthermore, this compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNXXDFKPIDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)


![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)




![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)

